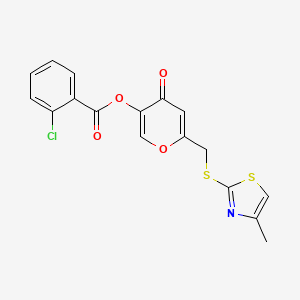

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chlorobenzoate

Description

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chlorobenzoate is a complex organic compound that features a unique combination of thiazole, pyran, and benzoate moieties

Properties

IUPAC Name |

[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO4S2/c1-10-8-24-17(19-10)25-9-11-6-14(20)15(7-22-11)23-16(21)12-4-2-3-5-13(12)18/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROOOKIFVQOJFEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chlorobenzoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole moiety, followed by its attachment to the pyran ring through a thioether linkage. The final step involves the esterification of the pyran derivative with 2-chlorobenzoic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chlorobenzoate can undergo various chemical reactions, including:

Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone.

Reduction: The carbonyl group in the pyran ring can be reduced to a hydroxyl group.

Substitution: The chlorine atom in the benzoate moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of sulfoxide or sulfone derivatives.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted benzoate derivatives.

Scientific Research Applications

Chemistry

The compound serves as a versatile building block in organic synthesis. Its unique structure allows for the modification of functional groups, facilitating the creation of more complex molecules. For instance, the thiazole and pyran components can be utilized to synthesize derivatives that may exhibit enhanced biological activities or improved pharmacological properties.

Biology

Research has indicated that compounds containing thiazole and pyran rings often exhibit significant biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains, making it a candidate for antibiotic development.

- Anticancer Activity : The structural components may interact with cellular pathways involved in cancer progression, warranting further investigation into its potential as an anticancer agent.

Medicinal Chemistry

The compound is being explored for its therapeutic potential in drug development. Its ability to modulate biological pathways could lead to new treatments for diseases such as:

- Alzheimer's Disease : Similar compounds have shown promise in inhibiting acetylcholinesterase, an enzyme linked to cognitive decline.

- Diabetes Management : Investigations into the modulation of peroxisome proliferator-activated receptors (PPARs) suggest potential applications in managing glucose and lipid homeostasis.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with compounds similar to 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chlorobenzoate:

- Antimicrobial Activity : A study demonstrated that derivatives of thiazole exhibited significant antibacterial effects against resistant strains of bacteria, suggesting that modifications to the thiazole component could enhance efficacy .

- Inhibitory Effects on Acetylcholinesterase : Research focusing on coumarin derivatives linked with thiazole showed promising results as acetylcholinesterase inhibitors, indicating potential applications in treating Alzheimer's disease .

- PPARγ Modulation : A study on phenylthiazole acids revealed their role as PPARγ agonists, which are crucial in glucose metabolism and lipid homeostasis . This suggests that similar compounds could be explored for metabolic syndrome treatments.

Mechanism of Action

The mechanism of action of 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chlorobenzoate involves its interaction with specific molecular targets. The thiazole moiety may interact with enzymes or receptors, while the pyran and benzoate groups contribute to the compound’s overall binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

- 6-chloro-2-methyl-4-phenyl-3-[1-phenyl-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]quinoline

- 6-benzyl-3-(1,4-dioxaspiro[4.5]decan-2-yl)-8,8-dimethyl-1-oxa-2,6-diazaspiro[4.4]non-2-ene-7,9-dione

Uniqueness

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chlorobenzoate is unique due to its combination of thiazole, pyran, and benzoate moieties, which confer distinct chemical and biological properties. This structural uniqueness allows for diverse applications and interactions that are not typically observed with other similar compounds.

Biological Activity

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chlorobenzoate is a complex organic compound with significant implications in medicinal chemistry. Its structural features, including thiazole and pyran rings, suggest a potential for diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 396.86 g/mol. This compound is classified as a thiazole derivative, which is known for its diverse biological activities.

Key Structural Features:

| Feature | Description |

|---|---|

| Heterocycles | Thiazole and pyran rings |

| Functional Groups | Chlorobenzoate, thioether |

| Molecular Weight | 396.86 g/mol |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of thiazole and pyran intermediates, followed by their coupling with the chlorobenzoate moiety. Reaction conditions require careful control of temperature and solvent choice to optimize yield and purity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives of thiazole have shown potent activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds often range from to , indicating strong antibacterial effects compared to standard antibiotics like ampicillin .

Antimicrobial Efficacy Table:

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| Compound A | 0.004 - 0.03 | E. cloacae |

| Compound B | 0.015 | B. cereus |

| Compound C | 0.20 | S. aureus |

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. Research suggests that thiazole derivatives can inhibit matrix metalloproteinases and modulate pathways involving neurotransmitter synthesis, particularly acetylcholine . This inhibition can lead to significant pharmacological effects, including analgesic and anti-inflammatory activities.

Study 1: Antibacterial Activity

In a study evaluating the antibacterial properties of related thiazole compounds, researchers found that several derivatives exhibited MIC values significantly lower than those of traditional antibiotics. The most active compound showed an MIC as low as , demonstrating potential for development as new antimicrobial agents .

Study 2: Acetylcholinesterase Inhibition

Another investigation focused on the acetylcholinesterase (AChE) inhibitory activity of coumarin-thiazole hybrids, revealing promising results with IC50 values around . This suggests that similar structural motifs in our compound could also provide therapeutic benefits for conditions like Alzheimer's disease by enhancing acetylcholine levels .

Q & A

(Basic) What are the recommended synthetic strategies for this compound?

Methodological Answer:

The synthesis involves multi-step reactions focusing on constructing the pyranone-thiazole core and introducing the 2-chlorobenzoate moiety. A common approach includes:

Bromoacetylation of Pyranone: React 4-oxo-4H-pyran-3-yl derivatives with bromoacetylating agents (e.g., bromoacetic acid derivatives) to form intermediates like 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one .

Thioether Formation: Condense the bromoacetyl intermediate with 4-methylthiazole-2-thiol under basic conditions (e.g., potassium carbonate in acetone) to form the thioether linkage .

Esterification: Introduce the 2-chlorobenzoate group via Steglich esterification (DCC/DMAP) or acid chloride coupling .

Example Reaction Conditions:

(Basic) What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

- IR Spectroscopy: Identify carbonyl stretches (C=O of pyranone at ~1720 cm⁻¹ and ester at ~1700 cm⁻¹) and thioether (C-S at ~680 cm⁻¹) .

- NMR:

- Mass Spectrometry: Confirm molecular weight (e.g., ESI-MS: [M+H]⁺ calculated for C₁₈H₁₃ClNO₄S₂: 418.0; observed: 418.2) .

(Advanced) How can researchers resolve conflicting bioactivity data in studies?

Methodological Answer:

Discrepancies often arise from:

Compound Purity: Use HPLC (C18 column, MeCN/H₂O gradient) to verify >95% purity. Impurities from incomplete esterification or hydrolysis can skew results .

Assay Variability: Standardize cell-based assays (e.g., cytotoxicity) with positive controls (e.g., doxorubicin) and replicate across multiple cell lines .

Degradation: Monitor stability in DMSO stocks (e.g., NMR or LC-MS after 24h storage) to rule out decomposition artifacts .

(Advanced) How to design structure-activity relationship (SAR) studies for analogs?

Methodological Answer:

Core Modifications: Replace pyranone with coumarin or quinolinone to assess π-stacking interactions .

Substituent Effects: Vary thiazole (e.g., 4-ethyl vs. 4-methyl) and benzoate (e.g., 3-chloro vs. 2-chloro) groups .

Biological Testing: Screen analogs against kinase panels (e.g., EGFR, VEGFR2) using ATP-binding assays .

Example SAR Table:

| Analog | Modification | IC₅₀ (EGFR) | Reference |

|---|---|---|---|

| Parent | None | 1.2 µM | |

| A | Pyranone → coumarin | 0.8 µM | |

| B | 2-Chloro → 3-nitro | >10 µM |

(Advanced) What are methodological considerations for evaluating thioether stability?

Methodological Answer:

Hydrolytic Stability: Incubate in PBS (pH 7.4 and 5.0) at 37°C for 24h; analyze by LC-MS for thioether cleavage .

Oxidative Resistance: Expose to H₂O₂ (1 mM) and monitor sulfoxide/sulfone formation via TLC .

Stabilization Strategies: Use antioxidants (e.g., BHT) in formulations or modify the thioether to a sulfone for irreversible bonding .

(Advanced) How to address low yields in the esterification step?

Methodological Answer:

Low yields (<50%) may result from:

Steric Hindrance: Use bulkier coupling agents (e.g., EDC/HOBt instead of DCC) .

Side Reactions: Add molecular sieves to absorb HCl generated during acid chloride activation .

Purification: Optimize column chromatography (silica gel, hexane/EtOAc gradient) to isolate the ester from unreacted acid .

(Basic) What are the recommended storage conditions?

Methodological Answer:

- Store at –20°C under argon to prevent oxidation of the thioether moiety .

- Avoid aqueous solvents; use anhydrous DMSO for stock solutions (≤10 mM) to limit hydrolysis .

(Advanced) How to validate target engagement in cellular assays?

Methodological Answer:

Cellular Thermal Shift Assay (CETSA): Monitor protein stabilization post-treatment to confirm target binding .

Knockdown/Rescue: Use siRNA against putative targets (e.g., kinases) and assess rescue via overexpression .

(Basic) What computational tools predict binding modes?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina with EGFR crystal structure (PDB: 1M17) to simulate binding .

- MD Simulations: Run 100 ns simulations in GROMACS to assess stability of the thiazole-benzoate interaction .

(Advanced) How to troubleshoot crystallization for X-ray studies?

Methodological Answer:

Solvent Screening: Use vapor diffusion with 2:1 DCM/hexane or slow evaporation from EtOH .

Seeding: Introduce microcrystals from analogous compounds (e.g., pyranone derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.